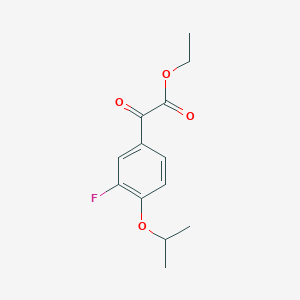
Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H15FO4 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its promising biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its metabolic stability and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of functional groups that enhance its biological activity. The presence of a fluorinated phenyl moiety is known to increase the potency and selectivity of compounds for various biological targets. The molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C13H15F1O3 |
| Functional Groups | Ethyl ester, carbonyl, and fluorinated phenyl group |
| Solubility | Enhanced solubility due to ethoxy and isopropoxy groups |
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The fluorinated structure often correlates with increased antibacterial efficacy due to enhanced membrane penetration and target binding affinity.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. Compounds with similar structures have shown effectiveness in inhibiting tumor cell growth in vitro. The mechanism of action is believed to involve the disruption of cancer cell metabolism and induction of apoptosis, although specific pathways for this compound require further investigation .
Metabolic Stability
The metabolic stability of this compound is crucial for its therapeutic potential. In vitro studies assessing its stability in human liver microsomes suggest that the compound maintains integrity over extended periods, indicating low susceptibility to metabolic degradation. This stability is essential for ensuring sustained pharmacological effects in vivo .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several analogs, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity.
-
Anticancer Mechanism Investigation :
- In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that the compound induces programmed cell death through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-propan-2-yloxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-4-17-13(16)12(15)9-5-6-11(10(14)7-9)18-8(2)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYZHEDBCNTBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















